Actinomycin D has been extensively studied for its anti-tumor activity. It works by binding to DNA and interfering with RNA synthesis, thereby halting cell division and proliferation in cancer cells []. This mechanism makes it a potential candidate for cancer treatment. Research has explored its use in combination with other therapies or for specific cancer types [].
Actinomycin D's ability to inhibit RNA synthesis allows researchers to study gene transcription. By treating cells with Actinomycin D and measuring RNA levels at different time points, scientists can determine the rate at which specific genes are transcribed into RNA []. This technique helps understand gene expression patterns and regulation mechanisms.
Actinomycin D can be used to investigate cell cycle progression. Because it halts cell division, researchers can utilize it to synchronize cell cultures at specific stages of the cell cycle. This synchronization allows for studying various cellular processes that occur at different cell cycle phases [].
Acute Toxic;Health Hazard
"Dactinomycin". The American Society of Health-System Pharmacists. Archived from the original on 11 September 2017. Retrieved 8 December 2016.
British national formulary : BNF 69 (69 ed.). British Medical Association. 2015. p. 582. ISBN 9780857111562.
World Health Organization (2019). World Health Organization model list of essential medicines: 21st list 2019. Geneva: World Health Organization. hdl:10665/325771. WHO/MVP/EMP/IAU/2019.06. License: CC BY-NC-SA 3.0 IGO.
Turan T, Karacay O, Tulunay G, Boran N, Koc S, Bozok S, Kose MF (2006). "Results with EMA/CO (etoposide, methotrexate, actinomycin D, cyclophosphamide, vincristine) chemotherapy in gestational trophoblastic neoplasia". International Journal of Gynecological Cancer. 16 (3): 1432–8. doi:10.1111/j.1525-1438.2006.00606.x. PMID 16803542. S2CID 32560653.
D'Angio GJ, Evans A, Breslow N, Beckwith B, Bishop H, Farewell V, et al. (May 1981). "The treatment of Wilms' tumor: results of the Second National Wilms' Tumor Study". Cancer. 47 (9): 2302–11. doi:10.1002/1097-0142(19810501)47:9<2302::aid-cncr2820470933>3.0.co;2-k. PMID 6164480.
Khatua S, Nair CN, Ghosh K (November 2004). "Immune-mediated thrombocytopenia following dactinomycin therapy in a child with alveolar rhabdomyosarcoma: the unresolved issues". Journal of Pediatric Hematology/Oncology. 26 (11): 777–9. doi:10.1097/00043426-200411000-00020. PMID 15543019.
Jaffe N, Paed D, Traggis D, Salian S, Cassady JR (November 1976). "Improved outlook for Ewing's sarcoma with combination chemotherapy (vincristine, actinomycin D and cyclophosphamide) and radiation therapy". Cancer. 38 (5): 1925–30. doi:10.1002/1097-0142(197611)38:5<1925::AID-CNCR2820380510>3.0.CO;2-J. PMID 991106.
Uberti EM, Fajardo M, Ferreira SV, Pereira MV, Seger RC, Moreira MA, et al. (December 2009). "Reproductive outcome after discharge of patients with high-risk hydatidiform mole with or without use of one bolus dose of actinomycin D, as prophylactic chemotherapy, during the uterine evacuation of molar pregnancy". Gynecologic Oncology. 115 (3): 476–81. doi:10.1016/j.ygyno.2009.09.012. PMID 19818481.
Hagemann RF, Concannon JP (April 1973). "Mechanism of intestinal radiosensitization by actinomycin D". The British Journal of Radiology. 46 (544): 302–8. doi:10.1259/0007-1285-46-544-302. PMID 4720744.
Sobell HM (August 1985). "Actinomycin and DNA transcription". Proceedings of the National Academy of Sciences of the United States of America. 82 (16): 5328–31. Bibcode:1985PNAS...82.5328S. doi:10.1073/pnas.82.16.5328. PMC 390561. PMID 2410919.
Hollstein U (1974). "Actinomycin. Chemistry and mechanism of action". Chemical Reviews. 74 (6): 625–652. doi:10.1021/cr60292a002.
Waksman SA, Woodruff HB (1940). "Bacteriostatic and bacteriocidal substances produced by soil actinomycetes". Proceedings of the Society for Experimental Biology and Medicine. 45: 609–614.
doi:10.3181/00379727-45-11768. S2CID 84774334.
Toba K, Koike T, Watanabe K, Fuse I, Takahashi M, Hashimoto S, et al. (January 2000). "Cell kinetic study of normal human bone marrow hematopoiesis and acute leukemia using 7AAD/PY". European Journal of Haematology. 64 (1): 10–21. doi:10.1034/j.1600-0609.2000.09005.x. PMID 10680701. S2CID 41065740.
Bailey, S.A., et al. 1993. Biochemistry. 32: 5881-5887. PMID: 8504108
Verhaegen, S., et al. 1995. Biochem. Pharmacol. 50: 1021-1029. PMID: 7575657
Kalousek, I. ,et al. 2007. Anticancer Drugs. 18: 763-772. PMID: 17581298
Wang, M.J., et al. 2007. Neurosci. Res. 59: 40-46. PMID: 17707539
Xu, H. and Krystal, G.W. 2010. Clin Cancer Res. PMID: 20732961
Paramanathan, T., Vladescu, I., McCauley, M.J., et al. Force spectroscopy reveals the DNA structural dynamics that govern the slow binding of Actinomycin D. Nucleic Acids Res. 40(11), 4925-4932 (2012).
Sobell, H.M. Actinomycin and DNA transcription. Proc. Natl. Acad. Sci. USA 82, 5328-5331 (1985).
Choong, M.L., Yang, H., Lee, M.A., et al. Specific activation of the p53 pathway by low dose actinomycin D: A new route to p53 based cyclotherapy. Cell Cycle 8(17), 2810-2818 (2009).